4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one
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Overview
Description
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one is an organic compound with the molecular formula C18H26O It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which means it has a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with appropriate reagents to introduce the but-3-en-2-one moiety. One common method involves the use of a Friedel-Crafts acylation reaction, where 5,6,7,8-tetrahydronaphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-yl 2,6-difluoroheptatrienoic acid derivatives: These compounds have similar structural features and are studied for their glucose-reducing activity.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: This compound is used in anticancer research and has similar naphthalene-based structure.
Uniqueness
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one is unique due to its specific enone moiety, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
88633-22-1 |
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Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H16O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h6-10H,2-5H2,1H3 |
InChI Key |
YFEWFPRXVRXNBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
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